![molecular formula C23H16FNO3 B2408021 2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923156-91-6](/img/structure/B2408021.png)

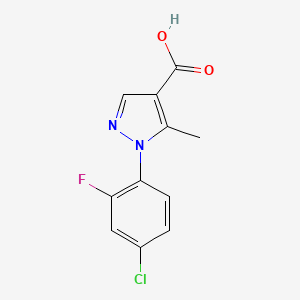

2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

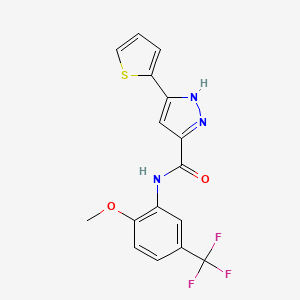

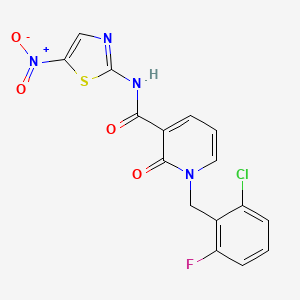

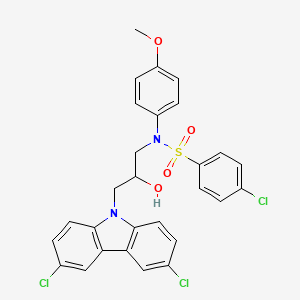

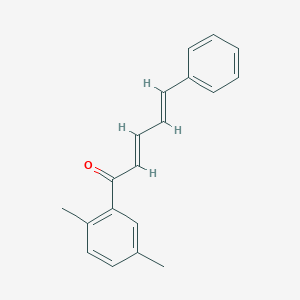

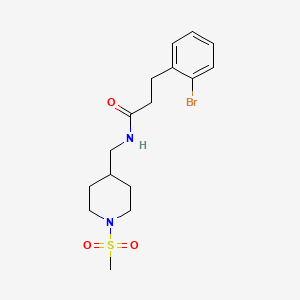

Benzamides are a class of compounds that have a wide range of applications in medicinal chemistry . They are crucial building blocks of many drug candidates .

Synthesis Analysis

The synthesis of benzamides can be achieved through various methods. For instance, N-(3-Amino-4-methylphenyl)benzamide was synthesized using a continuous flow microreactor system . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the compound .Molecular Structure Analysis

The molecular structure of benzamides can be determined using various techniques such as single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving benzamides can be complex due to the presence of different functional groups. For example, the selective acylation process can be complicated due to the presence of two amine groups in different chemical environments .Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides can be determined using various techniques. For example, the molecular weight, density, melting point, and boiling point can be determined .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing fluorinated benzamide derivatives, including structures similar to 2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide. These compounds have been synthesized to explore their antimicrobial, antifungal, and antibacterial activities. The synthesis often involves nucleophilic substitution reactions, leveraging the unique reactivity of fluorine atoms to introduce fluorine or trifluoromethyl groups into the benzamide scaffold. This modification is believed to enhance the biological activity and physicochemical properties of these compounds, making them candidates for further pharmacological evaluation (Meiresonne et al., 2015; Fritz-Langhals, 1994).

Biological Activity

Fluorinated benzamide derivatives exhibit a range of biological activities. Studies have demonstrated their potential as antimicrobial agents against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The presence of fluorine atoms in these molecules has been correlated with enhanced antimicrobial efficacy, highlighting the significance of fluorine in the design of novel antimicrobial agents. Additionally, the synthesis of fluorobenzamides containing thiazole and thiazolidine rings has shown promising antimicrobial analogs, suggesting the versatility of the fluorinated benzamide framework in developing new therapeutic agents (Desai et al., 2013; Carmellino et al., 1994).

Photophysical Applications

The study of environment-sensitive fluorophores, such as derivatives related to this compound, has led to the development of new fluorogenic sensors. These sensors can detect specific ions or molecules based on changes in their fluorescence properties in response to the surrounding environment. This research opens up possibilities for using fluorinated benzamide derivatives in sensing applications, where the presence of fluorine can significantly affect the photophysical behavior of the molecule (Uchiyama et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-fluoro-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FNO3/c1-14-5-4-6-15(11-14)22-13-20(26)18-12-16(9-10-21(18)28-22)25-23(27)17-7-2-3-8-19(17)24/h2-13H,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKAGPPWOLEVKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[10,12-Dichloro-4-methyl-6-(4-methylphenyl)-1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-yl]benzaldehyde](/img/structure/B2407955.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2407956.png)

![1-(3-Methylbenzoyl)-3-{[3-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2407961.png)